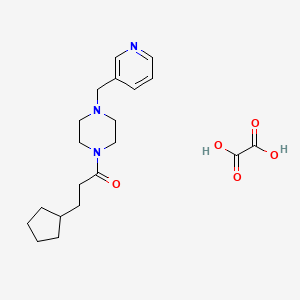

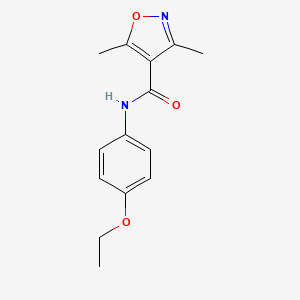

N-(4-ethoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

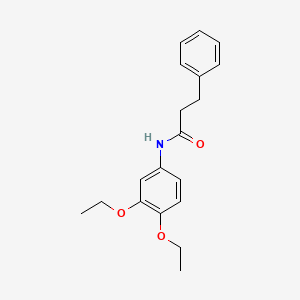

"N-(4-ethoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide" belongs to the class of isoxazole carboxamides, a group of compounds known for their wide range of biological activities and chemical properties. Isoxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. The presence of both electron-donating (ethoxy) and electron-withdrawing (carboxamide) groups in this compound suggests interesting interactions in chemical reactions and potential for various applications.

Synthesis Analysis

The synthesis of related isoxazole derivatives often involves the cyclization reactions of appropriate precursors, such as oximes and hydroxylamine derivatives, with various carboxylic acids or esters. For example, the synthesis of "3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides" demonstrates the chemoselective nucleophilic chemistry used to produce trisubstituted isoxazoles, which might share similarities with the synthesis process of the target compound (Yu et al., 2009).

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by their heterocyclic isoxazole ring, which significantly influences their chemical behavior and interactions. The crystal structure of similar compounds, such as "Two N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides," provides insight into the geometric parameters and conformational preferences of isoxazole rings, which are crucial for understanding the molecular structure of our target compound (Köysal et al., 2005).

Chemical Reactions and Properties

Isoxazole carboxamides participate in various chemical reactions, including nucleophilic substitution and addition reactions, owing to the presence of reactive sites on both the isoxazole ring and the carboxamide group. These reactions can lead to a wide range of derivatives with different chemical and biological properties. The synthesis and herbicidal activities of "N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl Thiourea" showcase the chemical versatility and reactivity of the isoxazole ring, hinting at the potential chemical behaviors of our target molecule (Fu-b, 2014).

Physical Properties Analysis

The physical properties of isoxazole derivatives, such as melting points, solubility, and crystalline structure, are influenced by the substituents attached to the isoxazole ring. These properties are critical for the compound's applications and handling. For example, studies on "3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide" discuss its absorption and metabolic profile in biological systems, which can provide insights into the physical behavior of similar compounds (Patterson et al., 1992).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that related compounds have been shown to exert their effects through interactions with their targets, leading to changes at the molecular and cellular levels .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, affecting a range of biochemical pathways .

Result of Action

Similar compounds have been found to exert a range of biological effects, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

N-(4-ethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-4-18-12-7-5-11(6-8-12)15-14(17)13-9(2)16-19-10(13)3/h5-8H,4H2,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNNXZGPEMLIKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(ON=C2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(benzylamino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4970970.png)

![N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B4970971.png)

![N~1~-(3,5-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4971008.png)

![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 3,4-dichlorobenzoate](/img/structure/B4971016.png)

![N-benzyl-5-[(2,5-dimethylphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4971023.png)

![N-{4-[(2-phenoxypropanoyl)amino]phenyl}benzamide](/img/structure/B4971029.png)

![N-[2-(2-methoxyphenyl)ethyl]-5-phenyl-1,2,4-triazin-3-amine](/img/structure/B4971035.png)

![2,4-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4971047.png)

![1-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)acetone hydrochloride](/img/structure/B4971050.png)